
4-(2,4-dichlorobenzoyl)-1-methyl-N'-(2-phenoxyethanimidoyl)-1H-pyrrole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorobenzoyl)-1-methyl-N'-(2-phenoxyethanimidoyl)-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C21H18Cl2N4O3 and its molecular weight is 445.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Tuberculostatic Potential : A study by Bijev reported the synthesis of carbohydrazides and hydrazones of pyrrole derivatives, highlighting their potential as tuberculostatics. The compounds showed varying degrees of inhibitory activity against Mycobacterium tuberculosis, with no simple correlation between the activity of a particular hydrazone and the structural features introduced by the carbonyl partner (Bijev, 2006).
Versatile Building Block : Bonacorso et al. synthesized a series of (1H-1,2,3-triazol-4-yl)carbohydrazides, considering them as versatile building blocks for constructing fluorinated heterocycles analogous to rufinamide, a pyrrole derivative, and other compounds, potentially useful for biological activity assays (Bonacorso et al., 2017).
Antibacterial and Antioxidant Properties : Zia-ur-Rehman et al. synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and evaluated their antibacterial and DPPH radical scavenging activities, indicating potential for medicinal applications (Zia-ur-Rehman et al., 2009).
Leishmanicidal Activities : Bernardino et al. examined the leishmanicidal in vitro activities of 1H-pyrazole-4-carbohydrazides, finding that some derivatives were effective against various forms of Leishmania, a type of parasite (Bernardino et al., 2006).
Antibacterial Activity of Derivatives : Research by Goswami et al. on 1-(2,4-dichlorobenzoyl)thiosemicarbazides and s-triazoles derivatives revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Goswami et al., 1984).
Catalysis and Chemical Applications
Catalysis in Amination Reactions : Xie et al. discovered that Pyrrole-2-carbohydrazides are efficient ligands for the Cu-catalyzed amination of aryl halides with amines in water, presenting an environmentally friendly approach to chemical synthesis (Xie et al., 2010).
Synthesis of Novel Triazafulvalene System : Uršič et al. reported the synthesis of new derivatives of a triazafulvalene system, expanding the chemical diversity and potential applications of these compounds (Uršič et al., 2010).
Heterogeneous Copper Catalyst System : Huang et al. developed a ligand-recyclable, environmentally benign heterogeneous catalyst system for Ullmann type C–N coupling, demonstrating the utility of these compounds in practical applications like the synthesis of 2-methyl-4-methoxydiphenylamine (Huang et al., 2018).
Propriétés
IUPAC Name |
N-[(Z)-(1-amino-2-phenoxyethylidene)amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-27-11-13(20(28)16-8-7-14(22)10-17(16)23)9-18(27)21(29)26-25-19(24)12-30-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,24,25)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVODAEPLRFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN=C(COC2=CC=CC=C2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=CC=C2)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)
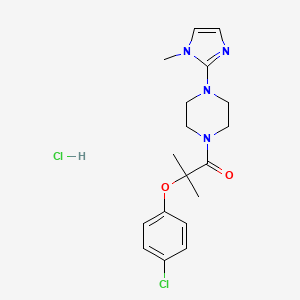
![diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2453685.png)

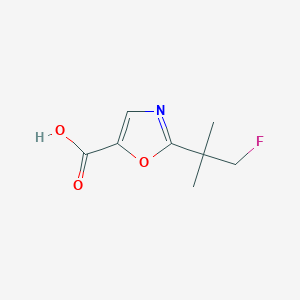
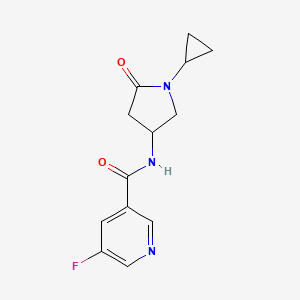
![4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2453689.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)

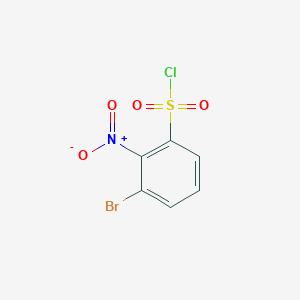
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate](/img/structure/B2453694.png)
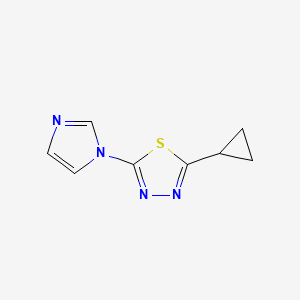

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)
